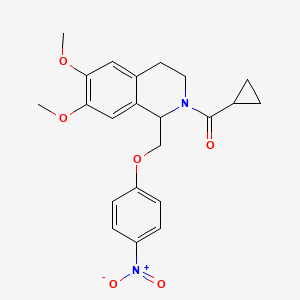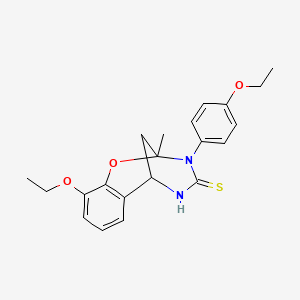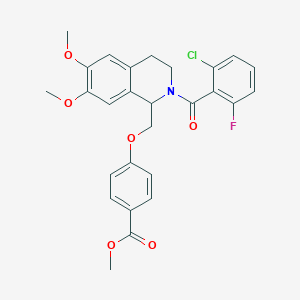![molecular formula C18H19N2OS+ B14965948 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14965948.png)
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is a heterocyclic compound that features a unique structure combining imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .
化学反応の分析
Types of Reactions
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated compounds, base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with various molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .
類似化合物との比較
Similar Compounds
- 5-(3,4-Dichlorophenyl)-5-hydroxy-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium .
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H19N2OS+ |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol |
InChI |
InChI=1S/C18H19N2OS/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20/h2-10,21H,11-13H2,1H3/q+1 |
InChIキー |
YDPQHYPEGZOWCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14965870.png)
![7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965875.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B14965880.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B14965885.png)

![1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965902.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965918.png)
![3-(3,4-dimethoxyphenyl)-11-(5-ethylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14965920.png)
![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965925.png)

![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14965937.png)


![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14965954.png)
